Product packaging for Methoxyimino-acetic acid(Cat. No.:CAS No. 88012-58-2)

Methoxyimino-acetic acid

Cat. No.: B2359429
CAS No.: 88012-58-2
M. Wt: 103.08 g/mol
InChI Key: MIHIJWOEDDPOLG-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Organic Synthesis and Medicinal Chemistry Research

The methoxyimino-acetic acid moiety is a cornerstone structural unit in the development of various biologically active compounds, holding significant sway in the fields of medicinal and agricultural chemistry. Its incorporation into molecular frameworks is a well-established strategy for enhancing biological efficacy, particularly in the creation of potent antimicrobial agents. Research has consistently demonstrated that the presence of this functional group can substantially improve the pharmacological profiles of parent compounds. chemimpex.com

In medicinal chemistry, the this compound motif is famously integrated into the side chains of third and fourth-generation cephalosporin (B10832234) antibiotics. bohrium.com This structural feature is critical for conferring broad-spectrum antibacterial activity and, notably, for providing stability against many β-lactamase enzymes, which are a primary mechanism of bacterial resistance. bohrium.com The synthesis of advanced cephalosporins, such as Cefotaxime and Ceftriaxone, relies on key intermediates derived from this compound. oup.comgoogle.com The selective synthesis of geometrically isomeric 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acids has been a pivotal area of research to improve the antibacterial activity of these vital drugs. nih.gov

Beyond its role in antibacterial agents, the this compound group is a fundamental pharmacophore in the class of strobilurin fungicides used in agriculture. researchgate.net Analogues of strobilurins, which contain the (E)-methyl methoxyiminoacetate substructure, exhibit potent, broad-spectrum fungicidal activity against various plant pathogens. researchgate.net The development of novel derivatives continues to be an active area of research, aiming to create new agrochemicals with high efficacy. chemimpex.comresearchgate.net The versatility of the moiety allows it to serve as a crucial building block in synthesizing diverse heterocyclic compounds with potential therapeutic applications, including enzyme inhibition. smolecule.comontosight.ai

Overview of the this compound Structural Motif

The this compound structural motif is characterized by the presence of a methoxyimino group [-C(=N-OCH₃)] directly attached to the alpha-carbon of an acetic acid moiety [-CH(COOH)-]. This arrangement gives rise to distinct chemical properties that are pivotal to its function in biologically active molecules. ontosight.aiontosight.ai

A critical aspect of this motif is its capacity for geometric isomerism around the C=N double bond, resulting in two distinct isomers: syn and anti (often designated as Z and E, respectively). The spatial orientation of the methoxy (B1213986) group relative to the carboxyl group is frequently a determining factor in the compound's biological activity. nih.gov In the context of cephalosporin antibiotics, the syn-isomer (Z-isomer) of the 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain is essential for potent antibacterial efficacy. oup.com Consequently, a significant focus of synthetic organic chemistry in this area has been the development of stereoselective methods to produce the desired syn-isomer precursor. oup.comnih.gov

The this compound core serves as a versatile scaffold in organic synthesis. It is often employed as a key intermediate or a starting material for the construction of more complex molecules. chemimpex.comgoogle.com For example, (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acid is a widely utilized building block in pharmaceutical research and development for its role in creating antimicrobial agents. chemimpex.com The synthesis of these intermediates can be achieved through various routes, including the methylation of a corresponding hydroxyimino acetic ester precursor. google.com The reactivity of the functional groups allows for further modifications, enabling the synthesis of a vast library of derivatives with tailored biological activities. chemimpex.comsmolecule.com

Interactive Data Tables

Table 1: Selected this compound Derivatives and Their Research Applications

Derivative NamePrimary Application AreaKey Research FindingsReference(s)
(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acidAntibacterial Drug SynthesisA crucial intermediate for third and fourth-generation cephalosporins like Cefotaxime. The Z (or syn) isomer is vital for high antibacterial activity. chemimpex.comoup.comnih.gov
2-(3-substituted-5-isoxazolyl)-2-methoxyiminoacetic acid DerivativesMedicinal ChemistryCondensation with a cephalosporanic nucleus yields compounds with significant antibacterial properties, effective even against β-lactamase-producing microbes. nih.gov
Methoxyiminoacetate Derivatives (Strobilurin Analogues)Agricultural FungicidesThese compounds, containing the methoxyiminoacetate pharmacophore, exhibit potent and broad-spectrum fungicidal activity against plant pathogens. researchgate.net
2-Cyano-2-(methoxyimino)acetic acidFungicide SynthesisActs as a key precursor for synthesizing advanced fungicides, including analogues of strobilurins. smolecule.com
Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acidsAntibacterial AgentsIncorporation of the 2-(2-amino-4-thiazolyl)-2(Z)-(methoxyimino)acetamido side chain results in β-lactam antibiotics with significant activity against Gram-negative bacteria. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NO3 B2359429 Methoxyimino-acetic acid CAS No. 88012-58-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88012-58-2

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

2-methoxyiminoacetic acid

InChI

InChI=1S/C3H5NO3/c1-7-4-2-3(5)6/h2H,1H3,(H,5,6)

InChI Key

MIHIJWOEDDPOLG-UHFFFAOYSA-N

SMILES

CON=CC(=O)O

Canonical SMILES

CON=CC(=O)O

solubility

not available

Origin of Product

United States

Stereochemical Investigations of Methoxyimino Acetic Acid Isomers

Z/E Isomerism: Synthetic Control, Separation, and Characterization

The controlled synthesis, successful separation, and precise characterization of Z and E isomers of methoxyimino-acetic acid derivatives are fundamental for understanding their distinct properties and for their application, particularly in pharmaceuticals and agrochemicals.

Synthetic Control: The synthesis of this compound derivatives often results in a mixture of Z and E isomers. However, the isomeric ratio can be influenced by the reaction conditions. The oximation reaction, a common method for introducing the methoxyimino group, involves reacting an α-keto acid or ester with methoxyamine hydrochloride. The choice of solvent, temperature, and chlorinating reagents can steer the reaction towards the desired isomer.

Separation: Given that syntheses often produce isomeric mixtures, effective separation techniques are crucial. Flash column chromatography (FCC) is a commonly employed method. For example, a 10:1 mixture of Z/E isomers of an α-methoxyimino ester was successfully purified using FCC with a gradient elution of 7–8% ethyl acetate (B1210297) in hexane. acs.orgnih.gov The separated isomers exhibit different retention factors (Rf) on thin-layer chromatography (TLC), which aids in monitoring the separation process.

High-performance liquid chromatography (HPLC) is another powerful tool for separating Z and E isomers, especially for analytical purposes and for compounds where other methods are less effective. google.com Preparative HPLC using chiral columns has also been noted as a method to ensure the separation of these isomers.

Characterization: Once separated, the isomers are characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between Z and E isomers. The chemical shifts of the protons and carbons near the C=N bond differ due to the different chemical environments. For example, in a 10:1 Z/E mixture of an α-methoxyimino ester, the signals corresponding to the major Z isomer could be clearly distinguished from those of the minor E isomer. acs.orgnih.gov

X-ray Crystallography: This technique provides unambiguous proof of the stereochemical configuration. By analyzing the crystal structure, the precise spatial arrangement of the atoms can be determined. For instance, the Z configuration of the methoxyimino group in the ethyl substrate Z-3a was confirmed by X-ray crystal structure analysis. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. acs.orgnih.gov

Below is a table summarizing the characterization data for a representative α-methoxyimino ester.

Table 1: Spectroscopic and Chromatographic Data for Z/E Isomers of α-Methoxyimino Ester 3a. acs.orgnih.govsemanticscholar.org
PropertyZ-Isomer (Major)E-Isomer (Minor)
TLC Rf (30% ethyl acetate in hexane)0.750.68
¹H NMR (500 MHz, CDCl₃) δ (ppm)4.34 (q, J = 7.1 Hz, 2H), 4.08 (s, 3H), 2.81 (q, J = 7.3 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H), 1.12 (t, J = 7.4 Hz, 3H)Signals not individually listed due to minor proportion
¹³C NMR (126 MHz, CDCl₃) δ (ppm)195.9, 161.4, 149.7, 64.4, 62.2, 31.1, 14.2, 7.7Signals not individually listed due to minor proportion

Isomerization Pathways: Mechanistic Understanding and Catalytic Influence

The interconversion between Z and E isomers, or isomerization, is a significant process that can affect the purity and efficacy of the final product. This process can occur under various conditions and can be influenced by catalysts.

Mechanistic Understanding: Isomerization of the C=N double bond can be induced thermally or photochemically. acs.orgnih.gov The mechanism often involves the temporary breaking and reforming of the π-bond, allowing for rotation around the C-N single bond. In the context of the fungicide kresoxim-methyl, isomerization to its Z-isomer is a major metabolic pathway in plants. regulations.gov Similarly, the hydrolysis of the fungicide cymoxanil (B33105) involves competing degradation pathways, one of which includes the formation of cyano(methoxyimino) acetic acid. researchgate.net

Catalytic Influence: The conversion between isomers can be catalyzed, often by acids. A patented method describes the conversion of a (Z)-2-(2-methylphenyl)-2-methoxyiminoacetic acid methyl ester to the corresponding (E)-isomer. google.com This process involves two steps:

Saponification: The starting material, which can be the pure Z-isomer or an E/Z mixture, is treated with a base like sodium hydroxide (B78521) in an aqueous solution. google.com

Esterification and Isomerization: The resulting acid is then esterified in methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, which also facilitates the isomerization to the desired E-isomer. google.com The use of hydrochloric acid in methanol has also been reported to effect the conversion of similar isomers. google.com

The choice of catalyst and reaction conditions is critical. While these methods are effective, they can require corrosive reagents and specific equipment to handle potential environmental concerns. google.com In some reactions, such as the catalytic transfer hydrogenation of α-methoxyimino-β-keto esters, Z ↔ E isomerization is notably absent under the reaction conditions, indicating that the specific catalytic system does not promote this pathway. acs.orgnih.gov

Thermodynamic and Kinetic Studies of Stereoisomer Formation

The ratio of stereoisomers in a reaction mixture is governed by the principles of thermodynamic and kinetic control. libretexts.org

Thermodynamic Control: If a reaction is reversible and allowed to reach equilibrium, the product distribution will reflect the relative thermodynamic stability of the products. The most stable isomer (the thermodynamic product) will be the major component. libretexts.org

Kinetic Control: If a reaction is irreversible or stopped before reaching equilibrium, the product distribution is determined by the relative rates of formation of the isomers. The isomer that is formed faster (the kinetic product) will predominate. libretexts.org

In the case of this compound derivatives, the Z-isomer is often found to be the more thermodynamically stable product. For cyano(methoxyimino)acetic acid, the Z-isomer is dominant due to steric and electronic stabilization, while the E-isomer is less thermodynamically stable. smolecule.com

Kinetic studies reveal significant differences in the reactivity of the Z and E isomers. In the asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters, the Z isomers consistently react faster and with higher enantioselectivity than their E counterparts. acs.orgnih.gov For example, the hydrogenation of an isopropyl-substituted substrate showed a stark contrast:

Table 2: Comparison of Reactivity for Z and E Isomers in Asymmetric Transfer Hydrogenation. nih.govsemanticscholar.org
IsomerReaction TimeYieldEnantiomeric Ratio (er)
Z-isomer16 hours93%99:1
E-isomer10 days33%~57:43

This dramatic difference in reactivity is attributed to steric hindrance from the methoxyimino group in the E configuration, which slows down the reaction kinetics. acs.orgnih.gov For bulkier substrates like cyclohexyl and tert-butyl derivatives, this effect was even more pronounced, with the Z isomers reacting to give high yields while the E isomers did not react at all. nih.govsemanticscholar.org

Computational analysis has been used to rationalize these experimental findings, confirming that the Z-configured methoxyimino group leads to higher reactivity. acs.orgnih.gov These studies highlight that the kinetic properties of the isomers can be exploited to achieve highly selective transformations, where the faster-reacting Z-isomer is consumed, leaving the unreactive E-isomer behind. This interplay between thermodynamics (isomer stability) and kinetics (isomer reactivity) is a central theme in the stereochemical investigation of this compound and its derivatives.

Mechanistic Organic Chemistry and Chemical Transformations of Methoxyimino Acetic Acid Derivatives

Reaction Pathways Involving the Methoxyimino and Carboxylic Acid Functionalities

The chemical reactivity of methoxyimino-acetic acid derivatives is primarily dictated by the methoxyimino group and the carboxylic acid functionality. These two groups can undergo a variety of transformations, either independently or in concert.

Reactions of the Methoxyimino Group:

The methoxyimino group (C=N-OCH₃) is a type of O-substituted oxime. Its reactivity is characterized by the carbon-nitrogen double bond and the nitrogen-oxygen single bond.

Hydrolysis: Like other oximes, the methoxyimino group can be hydrolyzed back to the corresponding keto-acid and methoxyamine under acidic conditions. noaa.govwikipedia.org The reaction is typically catalyzed by inorganic acids and involves the protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom of the C=N bond. The stability of oximes towards hydrolysis is significantly greater than that of analogous hydrazones, with rate constants for oxime hydrolysis being nearly 1000-fold lower. scispace.comnih.govnih.gov

Reduction: The C=N bond of the methoxyimino group can be reduced to an amine using various reducing agents such as sodium metal or hydride reagents. wikipedia.org This reaction provides a pathway to synthesize α-amino acids with a methoxyamino group.

Rearrangement: Under acidic conditions, ketoximes can undergo a Beckmann rearrangement to form amides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While this compound is derived from a glyoxylic acid (an α-keto acid), related ketoxime derivatives can undergo this rearrangement. The reaction is initiated by protonation of the hydroxyl group (or in this case, the methoxy (B1213986) group, which would require more forcing conditions to act as a leaving group), followed by a concerted migration of the group anti to the leaving group. wikipedia.org

Reactions of the Carboxylic Acid Functionality:

The carboxylic acid group (-COOH) is a versatile functional group that undergoes a range of nucleophilic acyl substitution reactions. khanacademy.orgwikipedia.org

Fischer Esterification: In the presence of an alcohol and a strong acid catalyst (like sulfuric acid), the carboxylic acid group can be converted to an ester. youtube.comopenstax.orgorganic-chemistry.orglibretexts.org This is a reversible equilibrium reaction, and can be driven to completion by removing the water formed or by using an excess of the alcohol. organic-chemistry.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. openstax.orgyoutube.com

Amide Formation: Carboxylic acids can react with amines to form amides. This reaction is often challenging to perform directly because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. khanacademy.orgjackwestin.com Therefore, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used to activate the carboxylic acid. khanacademy.orgjackwestin.com The activated acid then readily reacts with the amine.

Conversion to Acyl Halides: The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride. wikipedia.orgopenstax.org This converts the carboxylic acid into a more reactive acyl chloride, which is a versatile intermediate for the synthesis of esters, amides, and other derivatives.

Below is a table summarizing the key reaction pathways.

Functional GroupReaction TypeReagentsProduct
MethoxyiminoHydrolysisAqueous Acid (e.g., HCl)α-Keto acid + Methoxyamine
MethoxyiminoReductionReducing agents (e.g., Na, hydrides)α-Amino acid derivative
Carboxylic AcidFischer EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)Ester
Carboxylic AcidAmide FormationAmine, Coupling agent (e.g., DCC)Amide
Carboxylic AcidAcyl Halide FormationSOCl₂ or PCl₅Acyl Halide

Nucleophilic and Electrophilic Reactivity of Associated Heterocyclic Systems

Thiazole (B1198619) Derivatives:

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms. Its reactivity is a hybrid of that of thiophene (B33073) and pyridine. chemicalbook.com

Electrophilic Substitution: The thiazole ring can undergo electrophilic aromatic substitution. The position of substitution depends on the substituents already present on the ring. In an unsubstituted thiazole, the C5 position is the most susceptible to electrophilic attack. chemicalbook.comfirsthope.co.inpharmaguideline.com This is due to the electron-donating effect of the sulfur atom. pharmaguideline.com Common electrophilic substitution reactions include halogenation and nitration. firsthope.co.in

Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and is therefore the preferred site for nucleophilic attack. chemicalbook.compharmaguideline.com Nucleophilic substitution reactions, however, often require the presence of a good leaving group at the C2 position and may necessitate activation of the ring. firsthope.co.inpharmaguideline.com

Deprotonation: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents to form a C2-lithiated species. This nucleophilic intermediate can then react with various electrophiles. pharmaguideline.com

Furan Derivatives:

Furan is a five-membered aromatic heterocycle containing an oxygen atom. It is more reactive than benzene (B151609) towards electrophilic substitution. pearson.com

Electrophilic Substitution: Furan readily undergoes electrophilic substitution, primarily at the C2 (or α) position. pearson.comuobasrah.edu.iq This is because the carbocation intermediate formed by attack at this position is more resonance-stabilized. pearson.com Furan is sensitive to strong acids, so milder conditions are often required for these reactions. uobasrah.edu.iq

Nucleophilic Substitution: Furan is generally unreactive towards nucleophilic substitution unless there are strong electron-withdrawing groups present on the ring to activate it. edurev.in

The reactivity of these heterocyclic systems is summarized in the table below.

HeterocycleReaction TypePosition of AttackNotes
ThiazoleElectrophilic SubstitutionC5The sulfur atom directs electrophiles to this position.
ThiazoleNucleophilic SubstitutionC2This position is electron-deficient due to the adjacent nitrogen atom.
FuranElectrophilic SubstitutionC2The intermediate carbocation is more stable.
FuranNucleophilic SubstitutionGenerally unreactiveRequires activation by electron-withdrawing groups.

Intramolecular Cyclization and Rearrangement Mechanisms

This compound derivatives can undergo intramolecular reactions to form cyclic structures, as well as rearrangements to form constitutional isomers.

Intramolecular Cyclization:

Oxime Radical Cyclization: The methoxyimino group can be a precursor to an oxime radical. These radicals can undergo intramolecular cyclization by adding to a suitably positioned double bond within the same molecule. nih.gov This can lead to the formation of five-membered rings, such as isoxazolines. nih.gov

Oxime Ether Cyclization: In a similar fashion, radical cyclizations of oxime ethers have been reported. acs.org These reactions can be initiated by radical initiators and proceed via an intramolecular addition of a carbon-centered radical to the C=N bond of the oxime ether.

Nitrones from Oximes: Oximes can be N-alkylated, and if the alkylating agent is part of the same molecule (containing a leaving group), an intramolecular substitution can occur to form a cyclic nitrone. rsc.org These nitrones can then undergo further reactions, such as dipolar cycloadditions.

Rearrangement Mechanisms:

Beckmann Rearrangement: As mentioned earlier, oximes derived from ketones can undergo the Beckmann rearrangement in the presence of an acid catalyst to form amides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via an anti-migration of the group opposite to the hydroxyl group. wikipedia.org The mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by water to give the amide after tautomerization. masterorganicchemistry.com A computational study has shown that for acetone (B3395972) oxime, the rearrangement involves three acetic acid molecules and a proton, where the methyl group migrates to the nitrogen in a concerted fashion as the hydroxyl group departs. wikipedia.org

A summary of these intramolecular reactions is presented below.

Reaction TypeStarting MoietyKey IntermediateProduct
Intramolecular Radical CyclizationUnsaturated Methoxyimino GroupOxime RadicalCyclic Isoxazoline
Intramolecular Nitrone FormationMethoxyimino Group with an tethered leaving groupCyclic NitroneCyclic Isoxazolidine (after cycloaddition)
Beckmann RearrangementKetoxime DerivativeNitrilium IonAmide or Lactam

Kinetic and Thermodynamic Aspects of Chemical Reactions

The rates and equilibria of reactions involving this compound derivatives are governed by kinetic and thermodynamic principles.

Kinetics:

The study of reaction rates provides insight into the reaction mechanism. For reactions involving this compound derivatives, such as esterification, the rate is influenced by several factors:

Temperature: Increasing the temperature generally increases the reaction rate, as it provides more molecules with the necessary activation energy to overcome the energy barrier of the reaction.

Catalyst: The presence of a catalyst, such as a strong acid in Fischer esterification, provides an alternative reaction pathway with a lower activation energy, thus increasing the reaction rate. researchgate.netsemanticscholar.org

Concentration of Reactants: The rate of reaction is also dependent on the concentration of the reactants.

For the esterification of acetic acid with various alcohols, kinetic studies have been performed. researchgate.netsemanticscholar.orgacs.orgresearchgate.net These studies often employ models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models to describe the kinetics when heterogeneous catalysts are used. semanticscholar.orgresearchgate.net

Thermodynamics:

Thermodynamics deals with the energy changes that occur during a chemical reaction and determines the position of equilibrium.

Gibbs Free Energy (ΔG): The change in Gibbs free energy determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous reaction that favors the formation of products at equilibrium. lumenlearning.comyoutube.com

Enthalpy (ΔH): The change in enthalpy indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH). lumenlearning.comyoutube.com Esterification reactions are typically exothermic.

Entropy (ΔS): The change in entropy reflects the change in disorder of the system during a reaction. lumenlearning.comyoutube.com

Equilibrium Constant (Keq): The equilibrium constant is related to the change in Gibbs free energy and indicates the relative amounts of reactants and products at equilibrium. For Fischer esterification, the equilibrium constant is often close to 1, indicating a reversible reaction. organic-chemistry.org

The thermodynamic parameters for the esterification of acetic acid with isopropyl alcohol are provided in the table below as an example.

Temperature (K)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
333.15-21.54-39.26-8.48
343.15-21.54-39.26-8.09
353.15-21.54-39.26-7.69

Data adapted from a study on the esterification of acetic acid with isopropyl alcohol. acs.org

Investigation of Degradation Mechanisms in Chemical Systems

This compound derivatives, particularly those found in pharmaceuticals like cephalosporin (B10832234) antibiotics, can undergo degradation, which leads to a loss of activity.

Hydrolytic Degradation:

Hydrolysis of the Methoxyimino Group: As discussed previously, the methoxyimino group can be hydrolyzed under acidic conditions. noaa.govwikipedia.org The rate of hydrolysis is generally slow compared to other similar functional groups like hydrazones. scispace.comnih.govnih.gov

Other Degradation Pathways:

Besides hydrolysis, other degradation pathways may include oxidation, particularly if the associated heterocyclic ring is susceptible to oxidation. The stability of the methoxyimino group and the carboxylic acid functionality under various conditions is an important consideration in the development and storage of compounds containing this scaffold.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Methoxyimino-acetic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In ¹H NMR spectroscopy, the this compound molecule is expected to exhibit distinct signals corresponding to its different types of protons. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet, while the proton attached to the imino carbon (=CH-) would also produce a singlet. The acidic proton of the carboxyl group (-COOH) is often broad and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
-OC H₃ ¹³C 50-65 Quartet (in ¹³C-¹H coupled spectrum)
=C H- ¹³C 140-150 Doublet (in ¹³C-¹H coupled spectrum)
-C OOH ¹³C 165-175 Singlet
-OCH ¹H 3.8-4.2 Singlet
=CH - ¹H 7.0-7.5 Singlet

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. biomedres.us The molecular formula of this compound is C₃H₅NO₃, corresponding to a molecular weight of approximately 103.08 g/mol . sigmaaldrich.com

In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. Under ionization, the molecule fragments in a predictable manner. The analysis of these fragment ions provides valuable information for structural confirmation. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[C₃H₅NO₃]⁺ Molecular Ion 103
[C₃H₄NO₂]⁺ [M - OH]⁺ 86
[C₂H₄NO]⁺ [M - COOH]⁺ 58
[CH₃O]⁺ Methoxide radical cation 31

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to its vibrational energy. The IR spectrum of this compound would display specific absorption bands confirming the presence of its key structural features.

The most prominent peaks would include a very broad absorption for the O-H stretch of the carboxylic acid group, a strong and sharp peak for the C=O (carbonyl) stretch, and a peak for the C=N (imine) stretch. libretexts.org The C-O stretching of the methoxy group would also be visible.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The C=N double bond (imine) and the C=O double bond (carbonyl) in this compound act as chromophores, which are parts of the molecule that absorb UV or visible light. The UV-Vis spectrum would show absorption maxima (λₘₐₓ) corresponding to electronic transitions such as n→π* and π→π* within these chromophores. While acetic acid itself has limited UV absorbance, the introduction of the methoxyimino group creates a chromophore that allows for UV detection. nzytech.com

Table 3: Characteristic IR Absorption Frequencies and UV-Vis Data for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching 2500-3300 (very broad)
C-H (Alkane) Stretching 2850-3000
C=O (Carboxylic Acid) Stretching 1700-1725 (strong)
C=N (Imine) Stretching 1640-1690 (variable)
C-O (Methoxy) Stretching 1050-1150
Chromophore Electronic Transition λₘₐₓ (nm)

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for separating its potential stereoisomers. shimadzu.com Due to the C=N double bond, this compound can exist as E/Z (geometric) isomers. HPLC methods can be developed to separate these isomers, allowing for their individual quantification.

Reversed-phase HPLC is a commonly used mode for analyzing polar organic acids. shimadzu.comsielc.com A C18 column is typically employed with a mobile phase consisting of an aqueous buffer (often with a low pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov Detection is usually performed using a UV detector set at a wavelength where the compound absorbs maximally.

The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of any additional peaks would indicate impurities.

Table 4: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic or Acetic Acid; B: Acetonitrile
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at ~210 nm

| Injection Volume | 10 µL |

Advanced Chromatographic Techniques for Impurity Detection and Quantification

To meet stringent purity requirements, especially in pharmaceutical applications, advanced chromatographic techniques are employed for the comprehensive detection and quantification of trace-level impurities. biomedres.us Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are particularly valuable. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern impurity profiling. biomedres.us This technique combines the separation capabilities of HPLC with the sensitive and selective detection of a mass spectrometer. As the separated components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This allows for the detection of impurities even if they co-elute with the main peak or are present at very low concentrations. Furthermore, the mass spectrum of an impurity can provide immediate information about its molecular weight, aiding in its identification. biomedres.usresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile impurities or if the this compound is derivatized to increase its volatility. GC-MS is highly effective for identifying residual solvents and other small molecule impurities that may be present from the manufacturing process. ajrconline.org

These advanced methods are essential for creating a complete impurity profile, which involves identifying, quantifying, and reporting all impurities above a certain threshold, ensuring the quality and safety of the final product.

Computational and Theoretical Chemistry in Methoxyimino Acetic Acid Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules containing the methoxyimino-acetic acid moiety. DFT calculations are used to predict molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netnih.gov By approximating the exchange-correlation energy, DFT provides a balance between computational cost and accuracy, making it suitable for complex organic molecules. nih.gov

Research on novel antifungal compounds often employs DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to optimize molecular structures and calculate key parameters. researchgate.net These calculations are crucial for understanding the stability and preferred conformation of the molecule. For instance, in a study on a novel heterocyclic compound, DFT was used to determine that the methoxy (B1213986) group lies in the same plane as the fused ring system in its most stable conformation. nih.gov

Key electronic properties derived from DFT calculations are used to predict a molecule's reactivity. These "reactivity descriptors" include chemical potential (μ), hardness (η), and electrophilicity (ω), which provide insight into the molecule's behavior in chemical reactions. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for a Triazole-Thione Derivative

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO -6.54
Lowest Unoccupied Molecular Orbital Energy ELUMO -2.89
Energy Gap ΔE 3.65
Ionization Potential IP 6.54
Electron Affinity EA 2.89
Chemical Potential µ -4.71
Hardness η 1.82
Softness S 0.54
Electrophilicity Index ω 6.10

Data sourced from a DFT study on (E)-4-amino-5-[N'-(2-nitro-benzylidene)-hydrazino]-2,4-dihydro- nih.govnih.govresearchgate.nettriazole-3-thione, illustrating typical parameters calculated for complex heterocyclic systems. researchgate.net

Molecular Orbital Analysis: Frontier Orbitals and Charge Distribution

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.comyoutube.comyoutube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are fundamental to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In studies of compounds containing the methoxyimino group, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. researchgate.netnih.gov This distribution dictates how the molecule interacts with other reactants. For example, Time-Dependent DFT (TD-DFT) calculations can elucidate electronic transitions, such as π → π* transitions within aromatic rings, which often involve the frontier orbitals. blueberriesconsulting.com

Furthermore, understanding the charge distribution within the molecule is essential. Methods like Mulliken, Hirshfeld, and Natural Population Analysis (NPA) are used to calculate atomic charges, revealing sites susceptible to nucleophilic or electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions on the molecular surface. researchgate.net

Table 2: Calculated HOMO-LUMO Energies for a Furo-Chromeno-Thiazolo-Pyridine Derivative

Parameter Method Energy (eV)
EHOMO B3LYP/6-311++G(d,p) -6.34
ELUMO B3LYP/6-311++G(d,p) -2.25
Energy Gap (ΔE) B3LYP/6-311++G(d,p) 4.09

Data illustrates frontier orbital energies calculated for a complex heterocyclic system containing a methoxy group. nih.gov

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is instrumental in elucidating reaction mechanisms by identifying and characterizing reaction intermediates and transition states. A transition state is a first-order saddle point on the potential energy surface, representing the energy barrier that must be overcome for a reaction to proceed. researchgate.net Locating these structures is computationally challenging but provides invaluable information about reaction kinetics and pathways. youtube.comjoaquinbarroso.com

Methods like Quadratic Synchronous Transit (QST2 and QST3) and Berny optimization are employed to find transition state geometries. researchgate.netarxiv.org For complex biological systems, a hybrid approach combining Quantum Mechanics and Molecular Mechanics (QM/MM) is often used. nih.gov This allows a high level of theory to be applied to the reacting core of the system (e.g., the active site of an enzyme), while the surrounding environment (the rest of the protein and solvent) is treated with more computationally efficient classical mechanics.

A notable application is the study of β-lactam antibiotics, such as cefotaxime, which features a this compound side chain. mdpi.comnih.gov QM/MM modeling of the acylation reaction within β-lactamase enzymes has revealed the detailed pathway, including the role of specific amino acid residues like Glu166 as a general base. nih.gov These calculations can determine the activation energy barriers for different proposed mechanisms, explaining, for example, why certain cephalosporins are more resistant to hydrolysis by these enzymes. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structure. nih.govnih.gov These models establish a mathematical correlation between calculated molecular descriptors and experimentally observed properties.

For fungicides containing the this compound scaffold, such as strobilurins, QSPR and QSAR are valuable tools. researchgate.netnih.gov Molecular descriptors can range from simple topological indices (which describe the connectivity of atoms) to more complex quantum chemical parameters. nih.gov

A QSPR study on a set of fungicides successfully created regression models linking topological indices to various physicochemical properties. nih.gov The results showed strong correlations for properties like melting point, boiling point, and surface tension, demonstrating the predictive power of this approach. nih.govnih.gov Similarly, QSAR models for strobilurin toxicity have shown that properties like chemical hydrophobicity (related to bio-uptake) and hydrogen bond basicity (related to interaction with target receptors) are key determinants of their effect on non-target organisms. researchgate.net These models are crucial for risk assessment and for designing new fungicides with improved safety profiles. researchgate.net

Table 3: Example of a QSPR Correlation for Fungicides

Physicochemical Property Topological Index Correlation Coefficient (r) p-value
Molar Refractivity Randić Index 0.988 < 0.001
Molar Volume Augmented Zagreb Index 0.985 < 0.001
Surface Tension Harmonic Index 0.902 < 0.001

Data adapted from a QSPR study on fungicides, illustrating the strong correlation between calculated topological indices and experimental properties. nih.gov

Simulation of Molecular Interactions and Adsorption Phenomena at a Chemical Level

Molecular dynamics (MD) and Monte Carlo simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions with their environment at an atomic level. mdpi.comrsc.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.govnih.gov

In the context of this compound derivatives, MD simulations can be used to study a wide range of phenomena. This includes the interaction of a drug molecule with its biological target, such as the binding of a strobilurin fungicide to the Qo site of the cytochrome bc1 complex. nih.govfrontiersin.org Such simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex and are essential for its activity. nih.gov

These methods are also critical for understanding the environmental fate of these compounds. For example, the adsorption of fungicides onto soil particles is a key process that controls their mobility and bioavailability. nih.gov While experimental studies can measure adsorption kinetics, computational simulations can provide a molecular-level picture of the adsorption process. MD simulations can model the interactions between the fungicide molecule and different soil components (e.g., clay minerals, organic matter), helping to elucidate the adsorption mechanism, which can involve processes like chemisorption and diffusion. nih.govnih.gov

Derivatization Strategies and Structure Reactivity/selectivity Relationship Srsr Studies

Rational Design Principles for Modifying the Methoxyimino-acetic Acid Core

The rational design of novel molecules based on the this compound core is a multidisciplinary endeavor that leverages computational modeling, a deep understanding of biological targets, and established principles of medicinal chemistry. A primary driver for the modification of this core has been the development of antibiotics that can overcome bacterial resistance. For instance, the design of dual-targeting antibiotics, which inhibit multiple bacterial enzymes, is a promising strategy to combat the evolution of resistance.

Key design principles for modifying the this compound core include:

Stereochemical Control: The geometry of the methoxyimino group is a critical determinant of biological activity. The syn-configuration (Z-isomer) of the methoxyimino group in cephalosporins is essential for their antibacterial efficacy. This specific arrangement is crucial for optimal binding to penicillin-binding proteins (PBPs) and for providing stability against β-lactamase enzymes produced by resistant bacteria. The anti-isomer, in contrast, often exhibits significantly lower or no antibacterial activity, primarily due to reduced penetration of the bacterial cell wall.

Bioisosteric Replacement: The core structure can be modified by replacing certain atoms or groups with others that have similar physical or chemical properties, a concept known as bioisosterism. This can lead to compounds with improved potency, selectivity, or metabolic stability. For example, the acetic acid moiety can be replaced with other acidic groups to modulate the compound's acidity and interaction with biological targets.

Scaffold Hopping and Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is more favorable for binding to a biological target. This can enhance potency and selectivity.

Systematic Chemical Modifications and Evaluation of Synthetic Utility

The synthetic versatility of the this compound core allows for a wide range of chemical modifications. These modifications are systematically evaluated to assess their impact on the synthetic utility of the resulting derivatives, particularly their potential as building blocks for more complex molecules.

Common modifications include:

Esterification of the Carboxylic Acid: The carboxylic acid group can be readily converted to a variety of esters. This is often a necessary step for subsequent reactions or to create prodrugs that improve the oral bioavailability of the final active compound.

Introduction of Heterocyclic Moieties: A key strategy in the development of potent cephalosporin (B10832234) antibiotics has been the attachment of various heterocyclic rings to the acetic acid backbone. Commonly used heterocycles include aminothiazole, furan, and thiophene (B33073). These groups play a significant role in enhancing the antibacterial spectrum and potency.

Modification of the Methoxyimino Group: While the methoxy (B1213986) group is common, it can be replaced with other alkoxy groups to fine-tune the electronic and steric properties of the imino functionality.

Influence of Substituents on Reaction Yields, Regioselectivity, and Stereoselectivity

The nature of the substituents on the this compound core has a profound impact on the outcome of chemical reactions. These effects are crucial considerations in the design of efficient and selective synthetic routes.

Stereoselectivity: As previously mentioned, achieving a high stereoselectivity for the syn-isomer of the methoxyimino group is often a primary goal in the synthesis of biologically active compounds. The choice of reactants and reaction conditions can significantly influence the isomeric ratio. For example, in the synthesis of (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid, specific catalytic methods have been developed to achieve high selectivity for the desired cis (syn) structure, with yields reported to be as high as 85%.

The following table summarizes the reported yields for the synthesis of different this compound derivatives, highlighting the influence of the substituent at the 2-position of the acetic acid moiety.

Substituent at 2-positionProductReported Yield (%)
Furyl(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) saltup to 85
Thienyl2-Methoxyimino-2-(thien-2-yl)acetic acid (syn isomer)Not specified
Aminothiazolyl(Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetic acidNot specified

Development of Novel Acylating Agents and Advanced Building Blocks from this compound Derivatives

Beyond their direct incorporation into bioactive molecules, derivatives of this compound are valuable as advanced building blocks and can be developed into novel acylating agents for organic synthesis.

The activated esters of this compound derivatives, for example, can serve as efficient acylating agents for the introduction of the methoxyimino-acetyl group onto various scaffolds. This is a key step in the semi-synthesis of many third-generation cephalosporins.

Furthermore, the functional groups present in the this compound core can be further manipulated to create a diverse library of building blocks for medicinal chemistry. The development of such building blocks is crucial for facilitating the discovery of new drugs with novel mechanisms of action. The ability to readily synthesize a variety of these building blocks allows for the rapid exploration of chemical space around a particular biological target.

Research Applications As Advanced Chemical Precursors and Synthetic Intermediates

Role in the Synthesis of Cephalosporin (B10832234) Antibiotics and Related Analogues

The most prominent application of methoxyimino-acetic acid derivatives is in the pharmaceutical industry, specifically in the production of third and fourth-generation cephalosporin antibiotics. These antibiotics are crucial for treating a broad spectrum of bacterial infections. The (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetyl side chain is a hallmark of many potent cephalosporins, enhancing their antibacterial activity and stability against β-lactamase enzymes.

A key intermediate, (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid (ATMA), is widely used to acylate the 7-aminocephalosporanic acid (7-ACA) nucleus, which is the core structure of most cephalosporins. To facilitate this reaction, ATMA is often activated, for instance, as a thioester derivative. One of the most common activated forms is S-benzothiazol-2-yl (2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM). This reagent has become a standard acylating agent for manufacturing numerous cephalosporin drugs. smolecule.com

The synthesis of several key cephalosporin antibiotics relies on this methodology:

Cefotaxime : Synthesized by the direct coupling of 7-ACA with MAEM. smolecule.com

Ceftiofur : Prepared by reacting 7-Amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid with MAEM.

Cefpodoxime : Its synthesis involves the condensation of 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid with MAEM.

Cefuroxime : A crucial intermediate for this antibiotic is (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt, which highlights the use of different variants of the core this compound structure. smolecule.com

The table below summarizes the role of this compound derivatives in the synthesis of selected Cephalosporin antibiotics.

AntibioticKey this compound IntermediatePrecursor Reactant
CefotaximeS-benzothiazol-2-yl(2-amino-4-thiazolyl) (methoxyimino) thioacetate (B1230152) (MAEM)7-aminocephalosporanic acid (7-ACA)
CeftiofurS-benzothiazol-2-yl(2-amino-4-thiazolyl) (methoxyimino) thioacetate (MAEM)7-Amino-3-[(2-furanylcarbonyl)thiomethyl]-3-cephem-4-carboxylic acid
CefpodoximeS-benzothiazol-2-yl(2-amino-4-thiazolyl) (methoxyimino) thioacetate (MAEM)7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid
Cefuroxime(Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt7-aminocephalosporanic acid (7-ACA) derivative

Utilization as Building Blocks in the Construction of Other Complex Organic Molecules

Beyond its critical role in antibiotic synthesis, the this compound scaffold serves as a valuable building block for a variety of other complex and often biologically active molecules. The inherent functionality of the acid and the oxime ether allows for diverse chemical transformations, making it a versatile starting point for constructing heterocyclic systems.

Research has demonstrated its use in synthesizing fused thiazole-2-acetic acid derivatives. These bicyclic and tricyclic compounds have shown a range of biological activities, including antidepressant and antitubercular properties. Notably, certain thiazolo[3,2-a]benzimidazole-2-acetic acid derivatives have exhibited interesting antimetastatic activity in preclinical models.

Furthermore, derivatives of this compound are employed in the synthesis of other bioactive heterocycles. For example, they can be precursors to various imidazolyl acetic acid derivatives, which have been investigated for their anti-inflammatory and analgesic activities. The methoxyimino moiety is a key structural element that can be incorporated into diverse molecular frameworks to modulate their biological profiles.

Applications in Agrochemical Design and Synthesis (e.g., Fungicide and Herbicide Precursors)

In the field of agrochemicals, this compound derivatives are crucial intermediates for a major class of fungicides known as strobilurins. Strobilurins are highly effective, broad-spectrum fungicides used to control a wide variety of plant diseases in crops. Their mode of action involves the inhibition of mitochondrial respiration in fungi.

The synthesis of several commercial strobilurin fungicides utilizes 2-halogenomethylphenyl acetic acid derivatives that contain a methoxyimino group. These intermediates are essential for building the final active compounds.

Examples of strobilurin fungicides synthesized using this compound precursors include:

Dimoxystrobin

Trifloxystrobin

Kresoxim-methyl

Orysastrobin

The methoxyimino group is a critical part of the pharmacophore of these fungicides, contributing significantly to their efficacy. The development of efficient synthetic routes to these precursors is therefore of great importance for the agrochemical industry.

The table below details the application of this compound derivatives in the synthesis of strobilurin fungicides.

Fungicide ClassKey this compound Intermediate TypeExample Fungicides
Strobilurins(2-Chloromethyl-phenyl)-[(E)-methoxyimino]-acetic acid methyl esterDimoxystrobin, Trifloxystrobin, Kresoxim-methyl, Orysastrobin

Emerging Applications in Specialized Chemical Syntheses, such as Dye-Sensitized Solar Cell Components

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The performance of these cells is heavily dependent on the properties of the organic dye sensitizer, which is responsible for light absorption. These sensitizers are often complex organic molecules with specific donor-π-acceptor architectures.

While the synthesis of these organic dyes involves various building blocks and intermediates, a specific or widespread role for this compound as a key precursor is not prominently documented in current research literature. The design of sensitizers for DSSCs focuses on incorporating moieties like carbazole, triphenylamine, and phenothiazine (B1677639) as electron donors, and cyanoacrylic acid or similar structures as electron-accepting and anchoring groups. Although the methoxyimino group is a known structural feature in various chemical fields, its application as a fundamental building block in the synthesis of high-performance dyes for DSSCs is not yet an established or emerging trend based on available scientific reports. Further research may explore the incorporation of this moiety to modulate the electronic properties of future sensitizers.

Future Research Directions and Unexplored Avenues in Methoxyimino Acetic Acid Chemistry

Innovations in Sustainable and Efficient Synthetic Methodologies

Future research into the synthesis of methoxyimino-acetic acid and its derivatives is poised to embrace the principles of green chemistry, moving beyond traditional batch methods to more sustainable and efficient processes. rsc.orgmdpi.com The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com

Key areas for innovation include:

Advanced Solvent Systems: Conventional syntheses often rely on polar organic solvents. mdpi.com A significant future avenue involves replacing these with greener alternatives like bio-based solvents, ionic liquids, or even water, which would drastically reduce the environmental impact. jddhs.com

Biocatalysis: The use of enzymes as catalysts for the synthesis of this compound analogues is a largely unexplored field. Biocatalysis offers high selectivity under mild conditions and can reduce the need for protecting groups and hazardous reagents. caltech.edu Developing genetically encoded catalysts for non-natural transformations represents a frontier in expanding biocatalytic applications. caltech.edu

Flow Chemistry: Continuous flow manufacturing presents a paradigm shift from traditional batch processing. researchgate.netnih.gov For the synthesis of this compound derivatives, flow chemistry offers enhanced safety, particularly when handling reactive intermediates, superior heat and mass transfer, and the potential for automated, scalable production with improved yields. researchgate.netthieme-connect.de This technology could be particularly advantageous for oximation and methylation steps, which are common in the synthesis of related compounds. google.com

Table 1: Comparison of Synthetic Methodologies for this compound Derivatives
MethodologyTraditional ApproachFuture Sustainable ApproachPotential Advantages
SolventsPyridine, Methanol (B129727), Dichloromethane (DCM)Water, Bio-solvents, Supercritical CO₂Reduced toxicity and VOC emissions, improved safety. jddhs.com
CatalysisMineral acids, stoichiometric reagentsEnzymes (Biocatalysis), reusable solid acidsHigh selectivity, mild reaction conditions, reduced waste.
ProcessBatch synthesis in round-bottom flasksContinuous flow synthesis in microreactorsEnhanced safety, scalability, process control, and efficiency. researchgate.net
Energy InputConventional heating/coolingMicrowave irradiation, photochemistryReduced reaction times and energy consumption. mdpi.comjddhs.com

Discovery of Novel Chemical Reactivity and Transformation Pathways

The this compound molecule contains several functional groups—the C=N imino bond, the carboxylic acid, and the methoxy (B1213986) group—whose reactivity has not been fully exploited. Future research could focus on leveraging these sites to develop novel chemical transformations and build molecular complexity.

Unexplored avenues include:

Reactions at the C=N Bond: The imino functional group is a potential site for various transformations, such as cycloaddition reactions to form novel heterocyclic systems or asymmetric reduction to access chiral amino acid derivatives.

Carboxylic Acid-Directed Transformations: The carboxylic acid group could be employed as a directing group in C-H activation reactions, enabling the functionalization of otherwise unreactive positions on molecules incorporating the this compound moiety.

Photocatalysis and Electrochemistry: These modern synthetic tools could unlock new reaction pathways. For example, photocatalytic reactions could engage the C=N bond in radical additions, while electrosynthesis might provide novel methods for coupling or functional group interconversion under mild conditions.

Table 2: Potential Future Reactions Targeting this compound
Functional Group TargetPotential Reaction TypeResulting StructureSynthetic Utility
Imino Group (C=N)[3+2] CycloadditionNovel five-membered heterocyclesAccess to new chemical scaffolds for medicinal chemistry.
Imino Group (C=N)Asymmetric HydrogenationChiral α-amino acid derivativesSynthesis of enantiomerically pure building blocks.
Carboxylic Acid (-COOH)Directing group for C-H activationSite-specifically functionalized derivativesLate-stage modification of complex molecules.
Entire MoietyRadical-mediated transformationsAlkyl- or aryl-added productsIntroduction of diverse substituents via new bond formations.

Application of Advanced Computational Chemistry for De Novo Molecular Design

Computer-Aided Drug Design (CADD) offers powerful tools to accelerate the discovery of new therapeutic agents. taylorandfrancis.com Applying these methods to the this compound scaffold could systematically explore its potential in medicinal chemistry. Future work in this area would likely focus on two main strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). taylorandfrancis.com

Structure-Based Drug Design (SBDD): For biological targets where a three-dimensional structure is known, molecular docking simulations can be used to predict how novel derivatives of this compound might bind. nih.gov This allows for the rational design of molecules with enhanced potency and selectivity, prioritizing the most promising candidates for synthesis and reducing the reliance on large-scale experimental screening. taylorandfrancis.comnih.gov

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown but a set of active molecules exists, LBDD methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed. nih.gov By analyzing the common structural features of known active compounds containing the this compound core, computational models can be built to guide the design of new molecules with improved properties.

AI and Machine Learning: The integration of artificial intelligence (AI) and machine learning is revolutionizing CADD. taylorandfrancis.com These models can predict molecular properties, including bioactivity and ADME/Tox profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity), enabling a more efficient lead optimization process. taylorandfrancis.comresearchgate.net

Table 3: Computational Techniques for Designing this compound Derivatives
TechniqueDescriptionPotential Application
Molecular Docking (SBDD)Predicts the preferred orientation of a molecule when bound to a target protein.Designing derivatives with improved binding affinity to a specific enzyme or receptor. nih.gov
Virtual Screening (SBDD/LBDD)Computationally screens large libraries of virtual compounds to identify potential hits. nih.govRapidly identifying new drug candidates from vast chemical spaces.
Pharmacophore Modeling (LBDD)Identifies the essential 3D arrangement of functional groups responsible for biological activity.Guiding the design of new scaffolds that retain key binding interactions.
QSAR (LBDD)Correlates variations in physicochemical properties of compounds with changes in biological activity.Predicting the potency of unsynthesized analogues. nih.gov
AI/Machine Learning ModelsUses algorithms to learn from existing data to predict properties of new molecules. taylorandfrancis.comPredicting ADME/Tox profiles early in the design phase to reduce late-stage failures.

Integration of this compound Chemistry into Broader Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. nih.gov this compound, with its carboxylic acid functionality, is an ideal candidate for incorporation into well-known MCRs, an avenue that remains significantly underexplored.

The Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.org this compound could serve as the carboxylic acid component, enabling the rapid synthesis of complex, peptide-like scaffolds incorporating its unique oxime ether structure. nih.govwikipedia.org This strategy would provide access to a vast library of diverse molecules from simple starting materials.

The Passerini Reaction: The Passerini three-component reaction involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org By using this compound in this reaction, novel molecules containing both an ester and an amide linkage can be generated in a single, convergent step. wikipedia.orgorganicreactions.org This opens a direct route to functionalized structures that would otherwise require lengthy, multi-step syntheses.

The integration of this compound into these MCRs would be a powerful strategy for diversity-oriented synthesis, rapidly generating collections of novel compounds for biological screening and materials science applications.

Table 4: Potential Role of this compound in Multicomponent Reactions
ReactionComponentsRole of this compoundGeneral Product Structure
Ugi ReactionAldehyde/Ketone, Amine, Isocyanide, Carboxylic AcidCarboxylic Acid Componentα-(N-acyl-N-alkylamino) carboxamide containing the methoxyimino moiety. wikipedia.org
Passerini ReactionAldehyde/Ketone, Isocyanide, Carboxylic AcidCarboxylic Acid Componentα-(acyloxy)carboxamide where the acyloxy group is derived from this compound. wikipedia.org

Q & A

Q. Validation :

  • Spectroscopy : NMR (¹H/¹³C) confirms structural integrity, particularly the Z-configuration of the methoxyimino group.
  • Mass Spectrometry : High-resolution MS verifies molecular weight.
  • Purity Checks : HPLC with UV detection ensures intermediates are ≥95% pure before proceeding .

Advanced: How can researchers optimize reaction yields in methoxyimino-acetic acid derivatives when scaling up synthesis?

Methodological Answer:
Yield optimization requires:

  • Temperature Control : Exothermic steps (e.g., cyclization) must be carefully monitored to avoid side reactions. Use jacketed reactors for precise thermal management.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction kinetics.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction removal via vacuum distillation.
  • In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

Data-Driven Adjustments :
Compare yields across small-scale trials (e.g., 1 mmol vs. 10 mmol) to identify bottlenecks. For example, reports a 72% yield at 10 mmol scale using optimized solvent ratios .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods for all steps involving volatile intermediates (e.g., methyl iodide in methylation).
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For spills, absorb with dry sand or vermiculite .
  • Emergency Measures :
    • Skin Contact : Immediate washing with soap/water; seek medical attention if irritation persists.
    • Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs .

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts) reported for this compound derivatives?

Methodological Answer:

Reference Standards : Compare data with authenticated samples from peer-reviewed studies (e.g., ’s NMR assignments).

Solvent Effects : Note that polar solvents (D₂O vs. CDCl₃) can cause significant chemical shift variations.

Dynamic Effects : Conformational flexibility in the methoxyimino group may lead to splitting or broadening of signals. Use variable-temperature NMR to assess rotational barriers.

Collaborative Verification : Share raw spectral data with third-party labs to confirm reproducibility .

Basic: Which analytical techniques are most reliable for characterizing this compound stability under varying pH conditions?

Methodological Answer:

  • pH Stability Assays :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/37°C.
    • Monitor degradation via HPLC at timed intervals (0–72 hrs).
  • Kinetic Analysis : Plot degradation rates to identify pH-sensitive regions. notes instability in strong acids/alkalis, requiring neutral pH storage .

Advanced: What strategies resolve low reproducibility in biological activity assays of this compound analogs?

Methodological Answer:

  • Batch Standardization : Ensure all analogs are synthesized and purified using identical protocols (e.g., ’s triplicate biological replicates).
  • Assay Controls : Include positive/negative controls (e.g., known enzyme inhibitors) in each plate.
  • Data Normalization : Adjust for cell-line variability (ATCC vs. in-house lines) using Z-score normalization.
  • Meta-Analysis : Compare results across studies (e.g., ’s amino acid analysis framework) to identify outlier datasets .

Basic: How can researchers ensure proper storage conditions for this compound to prevent decomposition?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers.
  • Desiccation : Use silica gel packs to mitigate hydrolysis (moisture sensitivity noted in ).
  • Incompatibility Alerts : Avoid proximity to strong oxidizers (e.g., HNO₃) or reducing agents (NaBH₄) .

Advanced: What computational methods aid in predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • DFT Calculations : Model transition states for key reactions (e.g., cyclization) using Gaussian or ORCA software.
  • Solvent Modeling : COSMO-RS predicts solvent effects on reaction pathways.
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to forecast yields under untested conditions. highlights similar approaches for complex organic molecules .

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